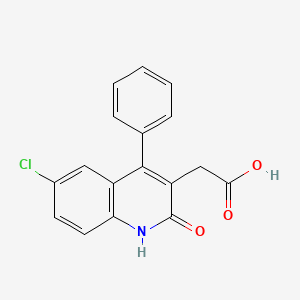

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves the reaction of 6-chloro-2-oxo-4-phenylquinoline with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Reactivity of the Acetic Acid Moiety

The carboxylic acid group undergoes typical acid-catalyzed reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form esters .

-

Amidation : Couples with amines (e.g., 4-methoxyaniline) via carbodiimide-mediated reactions (e.g., DCC/DMAP) to yield acetamide derivatives .

Table 1: Reactions of the Acetic Acid Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative |

| Amidation | DCC, DMAP, 4-methoxyaniline, DMF | N-(4-methoxyphenyl)acetamide analog |

Transformations at the Quinoline Core

The quinoline skeleton participates in electrophilic and nucleophilic substitutions:

-

Chlorine Substitution : The 6-chloro group undergoes nucleophilic aromatic substitution with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures .

-

Oxidation/Reduction :

Table 2: Quinoline Core Modifications

| Reaction | Conditions | Outcome |

|---|---|---|

| Chlorine substitution | Piperidine, DMF, 80°C | 6-Piperidine-quinoline analog |

| Ketone reduction | NaBH₄, ethanol, 25°C | 2-Hydroxyquinoline derivative |

Cyclization and Heterocycle Formation

The acetic acid side chain facilitates cyclization under specific conditions:

-

Lactam Formation : Intramolecular cyclization with dehydrating agents (e.g., P₂O₅) yields γ-lactam structures .

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .

Key Example :

Reaction with propargyl bromide in DMF produces terminal alkynes, which undergo CuAAC with azides to generate triazole conjugates .

Computational Insights

Density Functional Theory (DFT) studies predict:

-

The chloro group increases electrophilicity at the 3-position, favoring nucleophilic attacks .

-

The phenyl ring enhances π-π stacking interactions, influencing regioselectivity in substitution reactions .

Stability and Degradation

Applications De Recherche Scientifique

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-2-carboxylic acid: Another quinoline derivative with similar chemical properties.

4-Hydroxyquinoline: Known for its antimicrobial activity.

2,4-Dihydroxyquinoline: A compound with potential biological activities.

Uniqueness

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (CAS No. 51505-10-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClNO3 |

| Molecular Weight | 313.74 g/mol |

| IUPAC Name | (6-chloro-2-hydroxy-4-phenyl-3-quinolinyl)acetic acid |

| CAS Number | 51505-10-3 |

| LogP | 3.8271 |

| Polar Surface Area | 45.994 Ų |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the synthesis of quinoline derivatives that demonstrated promising antitumor activity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound may also possess similar effects due to its structural analogies .

Antimicrobial Activity

The compound has shown potential antimicrobial properties in preliminary studies. Its structure suggests it may interact with bacterial enzymes or cell membranes, leading to growth inhibition. Further studies are needed to quantify its efficacy against specific pathogens .

Enzyme Inhibition

Inhibitory activity against cholinesterases has been observed in related compounds, which may extend to this compound. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are therapeutically beneficial .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as a reversible inhibitor of cholinesterases, which is crucial for neurotransmitter regulation.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant effects, which can protect cells from oxidative stress.

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of quinoline derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications enhanced their antitumor activity significantly compared to standard treatments like doxorubicin .

Case Study 2: Enzymatic Inhibition

A study focused on the enzyme inhibition profile of quinoline derivatives found that specific substitutions on the quinoline ring increased potency against acetylcholinesterase (AChE). While direct data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Propriétés

IUPAC Name |

2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUUQWYFNJIAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.